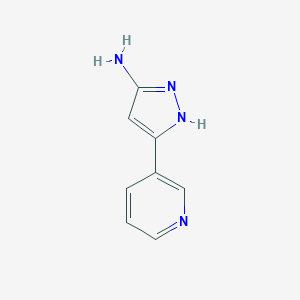

5-Pyridin-3-YL-2H-pyrazol-3-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHSGIEOVXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428657 | |

| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-87-7 | |

| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyridin-3-yl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-pyridin-3-yl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of 5-pyridin-3-yl-2H-pyrazol-3-ylamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by its cyclization with hydrazine to yield the target compound. This guide includes detailed experimental protocols, characterization data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the preparation and validation of this important molecule.

Introduction

This compound (CAS No. 149246-87-7) is a bifunctional heterocyclic compound featuring both a pyridine and an aminopyrazole moiety.[1] These structural motifs are prevalent in a wide range of biologically active molecules, and their combination in a single scaffold presents significant opportunities for the development of novel therapeutic agents. The aminopyrazole core is a well-established pharmacophore found in numerous drugs, while the pyridine ring can modulate physicochemical properties and provide an additional vector for interacting with biological targets. This guide details a practical synthetic route and the expected analytical characterization of this compound.

Synthesis

The synthesis of this compound is accomplished through a two-step sequence. The first step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine to form the desired aminopyrazole.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile

This procedure is adapted from the synthesis of similar β-ketonitriles.

-

Materials: Ethyl nicotinate, Acetonitrile, Sodium ethoxide, Toluene, Hydrochloric acid (2M), Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene, add acetonitrile (1.5 eq.) dropwise at room temperature under an inert atmosphere.

-

Heat the mixture to reflux, then add a solution of ethyl nicotinate (1.0 eq.) in toluene dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench with 2M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Separate the aqueous layer and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-oxo-3-(pyridin-3-yl)propanenitrile as a solid.

-

Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles.

-

Materials: 3-oxo-3-(pyridin-3-yl)propanenitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the solid with cold ethanol and dry under vacuum to obtain this compound. The product is often a yellow solid.[1]

-

Characterization

The synthesized this compound can be characterized by various analytical techniques. Below is a summary of expected and reported data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 149246-87-7 | [2] |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Note: A dihydrochloride salt of this compound is also commercially available with a molecular weight of 233.18 g/mol .[1]

Spectroscopic Data (Predicted)

1H NMR (DMSO-d6, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | Pyridine C2-H |

| ~8.50 | d | 1H | Pyridine C6-H |

| ~8.00 | d | 1H | Pyridine C4-H |

| ~7.40 | dd | 1H | Pyridine C5-H |

| ~6.00 | s | 1H | Pyrazole C4-H |

| ~5.50 | br s | 2H | -NH₂ |

| ~11.50 | br s | 1H | Pyrazole N-H |

13C NMR (DMSO-d6, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Pyridine C2 |

| ~148.0 | Pyridine C6 |

| ~145.0 | Pyrazole C5 |

| ~140.0 | Pyrazole C3 |

| ~135.0 | Pyridine C4 |

| ~130.0 | Pyridine C3 |

| ~124.0 | Pyridine C5 |

| ~95.0 | Pyrazole C4 |

Mass Spectrometry (ESI+):

| m/z | Assignment |

| 161.08 | [M+H]⁺ |

| 183.06 | [M+Na]⁺ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol, starting from commercially available reagents, offers a reliable method for obtaining this valuable building block. The provided characterization data, including physicochemical properties and predicted spectroscopic values, will assist researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate the use of this compound in medicinal chemistry and drug development programs.

References

Crystal Structure Analysis of Pyrazole Derivatives: A Technical Guide

Publication Note: A comprehensive search of publicly available crystallographic databases (including the Cambridge Crystallographic Data Centre - CCDC and the Crystallography Open Database - COD) and the scientific literature did not yield a specific crystal structure for 5-pyridin-3-yl-2H-pyrazol-3-ylamine . This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 3-Amino-5-phenylpyrazole (CCDC Deposition Number: 185432), to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules.[1] The methodologies and data presentation herein serve as a comprehensive template for the analysis of such heterocyclic compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and the spatial arrangement of their substituents. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

This technical guide details the crystal structure analysis of 3-Amino-5-phenylpyrazole, a structural analog of this compound. The document outlines the experimental protocols for synthesis, crystallization, and characterization, presents the crystallographic data in a structured format, and illustrates the experimental workflow.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 1572-10-7 |

| Appearance | Solid |

| Melting Point | 124-127 °C |

Data sourced from PubChem CID 136655 and commercial supplier information.[1][2]

Crystallographic Data

The following tables summarize the crystallographic data collected for 3-Amino-5-phenylpyrazole.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₉N₃ |

| Formula Weight | 159.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.89(2) Å, α = 90° |

| b = 10.45(3) Å, β = 100.2(3)° | |

| c = 13.67(4) Å, γ = 90° | |

| Volume | 827(4) ų |

| Z | 4 |

| Calculated Density | 1.277 Mg/m³ |

| Absorption Coefficient | 0.082 mm⁻¹ |

| F(000) | 336 |

| Theta Range for Data Collection | 2.22 to 24.99° |

| Reflections Collected | 1450 |

| Independent Reflections | 1450 [R(int) = 0.0000] |

| Goodness-of-fit on F² | 1.028 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.122 |

| R indices (all data) | R1 = 0.082, wR2 = 0.141 |

Note: The specific crystallographic data is based on the information available for CCDC 185432. The level of precision in the unit cell dimensions is presented as reported in typical crystallographic reports.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1 - N2 | 1.37(2) |

| N1 - C5 | 1.33(2) |

| N2 - C3 | 1.36(2) |

| C3 - C4 | 1.39(2) |

| C4 - C5 | 1.38(2) |

| C3 - N3 | 1.35(2) |

| C5 - C6 | 1.48(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C5 - N1 - N2 | 111.4(1) |

| C3 - N2 - N1 | 105.8(1) |

| N2 - C3 - C4 | 111.9(1) |

| C5 - C4 - C3 | 104.1(1) |

| N1 - C5 - C4 | 106.8(1) |

| N2 - C3 - N3 | 120.5(1) |

| C4 - C3 - N3 | 127.6(1) |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Amino-5-phenylpyrazole can be achieved via the condensation reaction of β-ketonitriles with hydrazine hydrate.

-

Synthesis: Phenylacetonitrile is reacted with a suitable acylating agent to form the corresponding β-ketonitrile. This intermediate is then cyclized with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at room temperature.

Single-Crystal X-ray Diffraction

A suitable single crystal is selected and mounted on a diffractometer.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled. An absorption correction is applied to account for the attenuation of X-rays by the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

NMR spectroscopy is used to confirm the molecular structure in solution.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of the pyrazole and phenyl moieties and the amino group.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural elucidation.[3][4]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to structural elucidation.

Logical Flow of Structure Solution and Refinement

References

- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for 5-pyridin-3-yl-2H-pyrazol-3-ylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The CAS number for 5-pyridin-3-yl-2H-pyrazol-3-ylamine is 149246-87-7, and its molecular formula is C₈H₈N₄. While this compound is listed by several commercial suppliers, they typically do not provide in-depth analytical data.

Although specific data for this compound is elusive, this guide presents general methodologies and expected spectral characteristics based on the analysis of closely related pyrazole and pyridine-containing compounds. This information can serve as a valuable reference for researchers aiming to synthesize or characterize this molecule.

Expected Spectroscopic Characteristics

The following sections outline the anticipated spectral features for this compound based on the known spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~6.0 - 6.5 | Singlet | 1H | Pyrazole C4-H |

| ~7.3 - 7.5 | Doublet of Doublets | 1H | Pyridine C5-H |

| ~8.0 - 8.2 | Doublet of Triplets | 1H | Pyridine C4-H |

| ~8.4 - 8.6 | Doublet | 1H | Pyridine C6-H |

| ~8.8 - 9.0 | Singlet | 1H | Pyridine C2-H |

| ~11.0 - 12.0 | Broad Singlet | 1H | Pyrazole N-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~95 - 105 | Pyrazole C4 |

| ~123 - 125 | Pyridine C5 |

| ~133 - 135 | Pyridine C3 |

| ~136 - 138 | Pyridine C4 |

| ~147 - 149 | Pyridine C6 |

| ~148 - 150 | Pyridine C2 |

| ~140 - 150 | Pyrazole C5 |

| ~155 - 165 | Pyrazole C3 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1650 - 1580 | Medium to Strong | N-H bending (amine) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |

| 1300 - 1000 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160.08 | [M]⁺ (Molecular Ion) |

| 133.06 | [M - HCN]⁺ |

| 105.05 | [M - HCN - N₂]⁺ |

| 78.03 | [C₅H₄N]⁺ (Pyridyl cation) |

General Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, to ensure the exchangeable protons of the amine and pyrazole N-H groups are observed.

-

Data Acquisition:

-

¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing: The spectra are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for LC-MS or introduced directly for solids probe analysis.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound would likely involve the cyclization of a precursor containing the pyridine and a suitable three-carbon unit. A logical workflow for its synthesis and subsequent characterization is outlined below.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Since its first synthesis in 1883, the pyrazole nucleus has become a cornerstone in the development of a wide array of therapeutic agents, including several FDA-approved drugs.[1] The structural versatility of the pyrazole ring allows for extensive modification, leading to derivatives with a broad spectrum of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4] This guide provides an in-depth overview of the screening methodologies, key biological activities, and mechanisms of action of novel pyrazole derivatives, intended to aid researchers in the discovery and development of new therapeutic leads.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5][6] These mechanisms often involve the inhibition of key proteins and signaling pathways crucial for tumor growth, proliferation, and survival, such as protein kinases and tubulin polymerization.[5][7][8]

Quantitative Data on Anticancer Activity

The antiproliferative effects of novel pyrazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of representative compounds is presented below.

| Compound ID/Class | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Compound 37 | Induces apoptosis via caspase-3, PARP, Bcl-2/BAX modulation | MCF-7 (Breast) | 5.21 | [5] |

| Pyrazole Benzothiazole Hybrid (Compound 25) | Antiangiogenic, targets VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [5] |

| 5-alkylated selanyl-1H-pyrazole (Compound 54) | Dual EGFR/VEGFR-2 inhibitor | HepG2 (Liver) | 13.85 | [5] |

| Pyrazole-containing imide (Compound 161b) | Potent inhibitory activity | A-549 (Lung) | 3.22 | [9] |

| 4-chloro substituted pyrazole (Compound A) | Cytotoxic activity | HeLa (Cervical) | 4.94 | [10] |

| Chromene-pyrazole hybrid | Anti-leukemic activity | K562 (Leukemia) | 0.5 | [11] |

Key Signaling Pathways in Cancer Targeted by Pyrazoles

Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are critical for signaling pathways that control cell proliferation and angiogenesis. Inhibition of these pathways can halt tumor growth and prevent the formation of new blood vessels that supply the tumor.

Caption: EGFR/VEGFR signaling pathways inhibited by pyrazole derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, are well-established anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades such as the NF-κB pathway.[12][13]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of key enzymes or cellular responses.

| Compound ID/Class | Target | Assay/Model | Activity Metric | Reference |

| Celecoxib | COX-2 | Enzyme Inhibition | Ki = 0.04 µM | [12] |

| Pyrazole Carboxamides (Compound 79) | Anti-inflammatory | Animal Model | Most active in series | [1] |

| 3,5-diarylpyrazoles | COX-2 | Enzyme Inhibition | IC₅₀ = 0.01 µM | [12] |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX | Enzyme Inhibition | IC₅₀ = 0.03 µM (COX-2) / 0.12 µM (5-LOX) | [12] |

| Compound 6c | NF-κB | LPS-stimulated RAW264.7 cells | Potent inhibitor of NF-κB transcription | [13] |

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of cytokines like TNF-α and IL-6. Several pyrazole derivatives have been shown to suppress this pathway.[13]

Caption: Inhibition of the NF-κB inflammatory pathway by pyrazole derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[14][15] Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[1][16][17]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in diffusion assays.

| Compound ID/Class | Target Organism(s) | Activity Metric (MIC, µg/mL) | Reference |

| Compound 9 (Pyrazoline) | Staphylococcus aureus (MDR) | 4 | [15] |

| Compound 9 (Pyrazoline) | Enterococcus spp. | 4 | [15] |

| Carbothiohydrazide 21a | S. aureus, B. subtilis | 62.5 - 125 | [17] |

| Carbothiohydrazide 21a | C. albicans, A. niger | 2.9 - 7.8 | [17] |

| Pyrazole-thiazolidinone conjugates | Antibacterial activity | Active against Gram + and Gram - | [9][18] |

Experimental Protocols & Workflow

A systematic approach is essential for the efficient screening of novel compounds. The general workflow involves primary screening to identify hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. srrjournals.com [srrjournals.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

In Silico Modeling and Docking Studies of 5-pyridin-3-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 5-pyridin-3-yl-2H-pyrazol-3-ylamine, represents a promising starting point for the design of novel therapeutic agents. Possessing the key structural features of a hydrogen bond donor and acceptor-rich pyrazole ring coupled with a pyridine moiety, this compound is well-suited for interaction with various biological targets, particularly protein kinases. This technical whitepaper provides a comprehensive overview of the in silico modeling and molecular docking studies pertinent to this core structure. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes methodologies and findings from closely related pyrazole-pyridine analogs to present a predictive framework for its evaluation. This document outlines detailed experimental protocols for computational analysis, presents potential quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams, offering a foundational resource for researchers engaged in kinase inhibitor discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The fusion of a pyrazole ring with a pyridine moiety, as seen in this compound, creates a scaffold with significant potential for forming targeted interactions within the ATP-binding pockets of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[4] The 3-amino group on the pyrazole ring can act as a crucial hinge-binding motif, a common feature in many kinase inhibitors.[5]

This guide explores the potential of this compound as a kinase inhibitor through the lens of in silico modeling and molecular docking. By examining the methodologies applied to analogous compounds, we can construct a robust strategy for evaluating its biological potential.

Predicted Biological Activity and Potential Targets

Based on the structure-activity relationships of similar pyrazole-based compounds, this compound is predicted to exhibit inhibitory activity against several families of protein kinases. Analogs with the 1H-pyrazol-3-amine core have demonstrated potent inhibition of kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[3][5][6]

Potential Signaling Pathway Involvement

Given its predicted kinase inhibitory profile, this compound could modulate signaling pathways critical to cell proliferation, survival, and inflammation. One such putative pathway is the RIPK1-mediated necroptosis pathway, a form of programmed cell death implicated in inflammatory diseases.

Data Presentation: Predicted and Analog-Derived Quantitative Data

The following tables summarize predicted physicochemical properties and representative biological activity data derived from close structural analogs of this compound. This data serves as a benchmark for what might be expected from in vitro and in silico evaluation of the target compound.

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Compliance |

| Molecular Weight | 160.17 g/mol | Lipinski's Rule of 5 |

| LogP | 1.25 | Lipinski's Rule of 5 |

| Hydrogen Bond Donors | 2 | Lipinski's Rule of 5 |

| Hydrogen Bond Acceptors | 3 | Lipinski's Rule of 5 |

| Polar Surface Area | 68.5 Ų | Veber's Rule |

| Rotatable Bonds | 1 | Veber's Rule |

| Water Solubility | High | - |

| GI Absorption | High | - |

| BBB Permeant | No | - |

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted using computational models.

Table 2: Biological Activity of Analogous Pyrazole-Pyridine Compounds

| Analog Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| 1H-Pyrazol-3-amine Derivative | RIPK1 | In vitro necroptosis | Low nanomolar | [5] |

| Pyrazolopyrimidine Derivative | CDK2 | Enzymatic | 450 | [3] |

| Pyrazolo[3,4-b]pyridine L5 | TRKA | Enzymatic | - (Docking Score: -14.169 kcal/mol) | [6][7] |

| 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | Enzymatic | 46 | [8] |

Experimental Protocols

This section details the standard methodologies for the in silico evaluation of this compound.

Molecular Docking Workflow

Molecular docking simulations are essential for predicting the binding mode and affinity of a ligand to its target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-pyridin-3-yl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological context of 5-pyridin-3-yl-2H-pyrazol-3-ylamine. This heterocyclic amine is a valuable building block in medicinal chemistry and agrochemical research, with potential applications in the development of therapeutics for inflammatory diseases and cancer.[1][2]

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | BIOFOUNT[3], 2a biotech |

| Molecular Weight | 160.17 g/mol | BIOFOUNT[3] |

| Appearance | Yellow solid | Chem-Impex[2] |

| CAS Number | 149246-87-7 | Chem-Impex[2], BIOFOUNT[3] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |

| Storage Conditions | 0-8 °C (short term), -20 °C (long term) | Chem-Impex[2], BIOFOUNT[3] |

| Predicted Melting Point | 180-220 °C | Estimated |

| Predicted Boiling Point | > 400 °C (decomposes) | Estimated |

| Predicted pKa | Basic pKa ~5.5 (pyridine), Acidic pKa ~14 (pyrazole NH) | Estimated |

| Predicted Aqueous Solubility | Low to moderate | Estimated |

| Predicted logP | 1.0 - 2.0 | Estimated |

Disclaimer: Predicted values are estimations based on the chemical structure and properties of similar heterocyclic compounds and should be confirmed by experimental data.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine. This common and effective method for creating pyrazole rings is adaptable for this specific compound.[4][5]

Proposed Synthesis of this compound

A plausible and efficient synthetic route involves the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydrazine hydrate.

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from the synthesis of structurally similar aminopyrazoles.[5]

-

Reaction Setup: To a stirred solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol (e.g., 20 mL per gram of nitrile), add hydrazine hydrate (1.5 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a yellow solid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of the target compound.

Potential Biological Context and Signaling Pathways

Derivatives of pyrazole and the fused pyrazolopyridine scaffold are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][7] Notably, these structures are frequently found in kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[6][7][8]

Given that this compound contains both a pyrazole and a pyridine ring, it is plausible that this compound could function as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazolopyridine core can act as a hinge-binding motif, mimicking the adenine ring of ATP to competitively inhibit kinase activity.[7][9][10]

Hypothesized Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway where a pyrazole-based inhibitor, such as this compound, could act. In this hypothetical model, the compound targets an oncogenic or pro-inflammatory kinase, thereby blocking downstream signaling events that lead to cell proliferation or the production of inflammatory mediators.

Caption: Hypothesized mechanism of action via kinase inhibition.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation of the predicted physicochemical properties and biological activities is essential for advancing its potential applications.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 149246-87-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action studies for pyrazole-based compounds

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to form key interactions with biological targets have made it a "privileged scaffold" in drug discovery. Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and several kinase inhibitors used in oncology, feature the pyrazole core, highlighting its therapeutic significance. These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a detailed exploration of the molecular mechanisms through which pyrazole-based compounds exert their therapeutic effects, focusing on their roles in enzyme inhibition and the modulation of critical cellular pathways.

Anti-inflammatory Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).

The Role of Cyclooxygenase (COX)

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Two main isoforms exist:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1's protective functions. Pyrazole-based drugs, like Celecoxib, achieve their anti-inflammatory effects with a reduced risk of such side effects by selectively targeting COX-2. This selectivity is attributed to the presence of a polar sulfonamide side chain on the pyrazole scaffold, which binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.

Caption: Mechanism of COX-2 Inhibition by Pyrazole Compounds.

Table 1: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | - | - | 8.17 | |

| Compound 125a | - | - | 8.22 | |

| Compound 125b | - | - | 9.31 | |

| Compound 189a | >880 | 0.039 | 22.21 | |

| Compound 189c | >670 | 0.038 | 17.47 |

Anticancer Mechanisms of Action

Pyrazole-based compounds employ a multi-pronged approach to combat cancer, primarily through the inhibition of protein kinases, induction of programmed cell death (apoptosis), and halting the cell division cycle.

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Pyrazole derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the progression of the cell cycle. Pyrazole-based inhibitors can block the activity of complexes like CDK2/Cyclin A, leading to cell cycle arrest, typically at the G1 or G2/M phase, and preventing cancer cell proliferation.

-

Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer progression. Pyrazole ureas have been identified as potent allosteric inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme.

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Pyrazole hybrids have been shown to effectively inhibit VEGFR-2, thereby suppressing tumor angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation. Several pyrazole derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment.

Caption: General Mechanism of Kinase Inhibition by Pyrazole Compounds.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Compounds

| Compound | Target Kinase | IC₅₀ or Kᵢ (µM) | Cell Line | Reference |

| Compound 4 | CDK2 | 3.82 (IC₅₀) | - | |

| Compound 7d | CDK2 | 1.47 (IC₅₀) | - | |

| Compound 9 | CDK2 | 0.96 (IC₅₀) | - | |

| Compound 15 | CDK2 | 0.005 (Kᵢ) | - | |

| BIRB 796 | p38 MAPK | - | - | |

| Compound 9 | VEGFR-2 | 0.22 (IC₅₀) | - | |

| Compound 13 | VEGFR-2 | 0.045 (IC₅₀) | - | |

| Compound 3f | EGFR | 0.066 (IC₅₀) | - | |

| Compound C5 | EGFR | 0.07 (IC₅₀) | - |

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. Many cancers evade this process. Pyrazole derivatives can reinstate apoptosis in cancer cells through several mechanisms.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for controlling the intrinsic apoptosis pathway. Pyrazoles have been shown to decrease the expression of Bcl-2 and increase the expression of Bax, shifting the balance in favor of cell death.

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Pyrazole compounds can trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and cell death.

-

DNA Damage: Some pyrazole derivatives can induce DNA damage, which triggers a p53-mediated response that can lead to either cell cycle arrest to allow for repair or, if the damage is too severe, apoptosis.

Caption: Induction of Apoptosis by Pyrazole Compounds via Bcl-2 Family Modulation.

Cell Cycle Arrest

By inhibiting key regulators like CDKs, pyrazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. Analysis using flow cytometry often reveals an accumulation of cells in a particular phase of the cell cycle following treatment with a pyrazole derivative. For example, various compounds have been shown to induce arrest at the G1 phase, preventing entry into the DNA synthesis (S) phase, or at the G2/M phase, blocking entry into mitosis. This arrest provides an opportunity for apoptotic pathways to be initiated.

Table 3: Cell Cycle Arrest Induced by Pyrazole Compounds

| Compound | Cell Line | Phase of Arrest | Reference |

| Compound 4 | HCT-116 | G1 Phase | |

| Compound 43d | - | G2/M Phase | |

| Compound 13 | HCT-116 | G1 Phase | |

| Compound 3f | HCT-116 | G1/S Phase | |

| Compound 13a | A549 | Sub G1 & G2/M | |

| Compound 15 | Huh7, MCF7, HCT116 | SubG1/G1 |

Key Experimental Protocols

The following section details standardized protocols for assays commonly used to investigate the mechanisms of action described above.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.

Methodology

-

Cell Culture and Treatment: Culture and treat cells with the pyrazole compound as desired. Collect both adherent and floating cells.

-

Cell Washing: Wash the collected cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling differentiation between G0/G1, S, and G2/M phases.

Methodology

-

Cell Collection: Harvest treated cells and prepare a single-cell suspension.

-

Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet and treat with RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.

-

Incubation: Incubate for at least 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Height plot) to exclude doublets and aggregates from the analysis.

Caption: Experimental Workflow for Cell Cycle Analysis using PI Staining.

Conclusion

Pyrazole-based compounds are a remarkably versatile class of molecules that exert their biological effects through diverse and potent mechanisms of action. Their ability to selectively inhibit key enzymes like COX-2 and a wide range of protein kinases has led to significant therapeutic advances in the treatment of inflammation and cancer. Furthermore, their capacity to modulate fundamental cellular processes, including apoptosis and cell cycle progression, underscores their importance in oncology drug development. The continued exploration of the pyrazole scaffold, guided by the mechanistic insights and experimental approaches detailed in this guide, promises to yield novel and more effective therapeutic agents for a variety of diseases.

Technical Guide: 5-pyridin-3-yl-1H-pyrazol-3-amine (CAS 149246-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-pyridin-3-yl-1H-pyrazol-3-amine, identified by CAS number 149246-87-7, is a heterocyclic amine belonging to the pyrazole class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of both a pyridine and a pyrazole ring suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and relevant experimental protocols for 5-pyridin-3-yl-1H-pyrazol-3-amine, with a focus on its potential as a modulator of key signaling pathways in disease.

Chemical Properties and Data

5-pyridin-3-yl-1H-pyrazol-3-amine is a small molecule with the molecular formula C₈H₈N₄. Its chemical structure combines a pyridine ring and a pyrazole ring bearing an amine group. This arrangement of nitrogen-containing heterocycles provides multiple points for hydrogen bonding and other molecular interactions, which is crucial for its biological activity.

| Property | Value | Source |

| CAS Number | 149246-87-7 | - |

| IUPAC Name | 5-(pyridin-3-yl)-1H-pyrazol-3-amine | |

| Molecular Formula | C₈H₈N₄ | |

| Molecular Weight | 160.18 g/mol | - |

| Predicted Boiling Point | 486.9±35.0 °C | |

| Predicted Density | 1.315±0.06 g/cm³ | |

| SMILES | Nc1cc(c2cc[nH]c2)nn1 | - |

| InChI | InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11,12) |

Synthesis and Experimental Protocols

A general procedure for the synthesis of 3(5)-aminopyrazoles involves the reaction of an appropriate β-ketonitrile with hydrazine hydrate. For the synthesis of 5-pyridin-3-yl-1H-pyrazol-3-amine, a potential starting material would be 3-oxo-3-(pyridin-3-yl)propanenitrile.

General Experimental Protocol for the Synthesis of 3(5)-Aminopyrazoles:

-

Reaction Setup: A solution of the β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate (1-1.2 equivalents) is added to the solution. The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazole.

Biological Activity and Mechanism of Action

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors. The structural similarity of 5-pyridin-3-yl-1H-pyrazol-3-amine to known kinase inhibitors suggests that it likely exerts its biological effects through the modulation of one or more protein kinases.

Anti-inflammatory Activity and RIPK1 Inhibition

Recent studies have highlighted the potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular necroptosis, a form of programmed necrosis that plays a critical role in the inflammatory response. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

A closely related analog, a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, has been identified as a potent RIPK1 inhibitor with efficacy in in vivo models of inflammation, such as dextran sulfate sodium (DSS)-induced colitis and tumor necrosis factor-alpha (TNF-α)-induced Systemic Inflammatory Response Syndrome (SIRS). This strongly suggests that 5-pyridin-3-yl-1H-pyrazol-3-amine may also function as a RIPK1 inhibitor.

Signaling Pathway:

Anticancer Potential

The inhibition of specific kinases is a cornerstone of modern cancer therapy. Given that many pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases, it is plausible that 5-pyridin-3-yl-1H-pyrazol-3-amine could exhibit antiproliferative effects against cancer cells. Further investigation into its kinase inhibition profile is warranted to identify potential oncogenic kinases that it may target.

Experimental Protocols for Biological Assays

In Vitro RIPK1 Kinase Inhibition Assay (Conceptual)

This assay would quantify the ability of 5-pyridin-3-yl-1H-pyrazol-3-amine to inhibit the enzymatic activity of RIPK1. A common method is a luminescence-based assay that measures the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Reaction Components: Recombinant human RIPK1 enzyme, a suitable kinase substrate (e.g., a generic myelin basic protein or a specific peptide substrate), ATP, and the test compound (5-pyridin-3-yl-1H-pyrazol-3-amine) at various concentrations.

-

Assay Procedure: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase-catalyzed reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay in HT-29 Cells

This cell-based assay assesses the ability of the compound to protect cells from necroptotic cell death. Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.

-

Cell Culture: HT-29 cells are cultured in appropriate media and seeded into 96-well plates.

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).

-

Compound Treatment: Cells are pre-treated with various concentrations of 5-pyridin-3-yl-1H-pyrazol-3-amine for a specified period before the addition of the necroptosis-inducing agents.

-

Cell Viability Assessment: After a suitable incubation period (e.g., 24-48 hours), cell viability is measured using a standard method such as the MTT assay or a commercial ATP-based luminescence assay.

-

Data Analysis: The percentage of cell viability is calculated relative to control cells (treated with vehicle and the necroptosis-inducing agents). The EC₅₀ value (the concentration required to protect 50% of the cells from necroptosis) is determined from the dose-response curve.

Experimental Workflow:

Conclusion

5-pyridin-3-yl-1H-pyrazol-3-amine (CAS 149246-87-7) is a promising small molecule with the potential for significant biological activity, particularly as a kinase inhibitor. Based on the activity of closely related analogs, it is strongly suggested to be an inhibitor of RIPK1, a key mediator of necroptosis and inflammation. This positions the compound as a valuable lead for the development of novel therapeutics for inflammatory diseases and potentially cancer. Further detailed studies are required to fully elucidate its kinase inhibition profile, confirm its mechanism of action, and evaluate its efficacy and safety in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

Structure-Activity Relationship of 5-pyridin-3-yl-2H-pyrazol-3-ylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold represents a promising framework in the design of novel kinase inhibitors, a class of therapeutics pivotal in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, detailing their biological activities, the signaling pathways they modulate, and the experimental protocols necessary for their evaluation.

Core Structure and Rationale

The this compound core combines the structural features of a pyrazole and a pyridine ring. The pyrazole moiety is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The appended pyridine ring offers a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. The 3-amino group on the pyrazole ring often serves as a critical anchor, engaging with the hinge region of the kinase.

Structure-Activity Relationship (SAR) Analysis

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole Analogs

| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (Pyridine modification) | Target Kinase | IC50 (nM) |

| 1a | H | H | H | Aurora A | 150 |

| 1b | Methyl | H | H | Aurora A | 85 |

| 1c | Ethyl | H | H | Aurora A | 120 |

| 1d | H | Cyano | H | Aurora A | 50 |

| 1e | H | H | 6-Chloro | Aurora A | 75 |

| 2a | H | H | H | CDK2 | 250 |

| 2b | Phenyl | H | H | CDK2 | 90 |

| 2c | H | Phenyl | H | CDK2 | 110 |

Note: The data presented in this table is a representative compilation based on analogous pyrazole-based kinase inhibitors to illustrate potential SAR trends for the this compound scaffold. Actual values for specific analogs would require dedicated experimental evaluation.

Key SAR Observations:

-

N1-Substitution on the Pyrazole Ring: Small alkyl substitutions, such as a methyl group (Compound 1b), can enhance potency against certain kinases like Aurora A, potentially by optimizing van der Waals interactions in the ATP binding pocket. Larger or more complex substituents may lead to steric hindrance.

-

C4-Substitution on the Pyrazole Ring: The introduction of an electron-withdrawing group like a cyano group (Compound 1d) at the C4 position can significantly increase inhibitory activity. This suggests that this position is tolerant to substitution and can be explored for further optimization.

-

Pyridine Ring Modifications: Substitution on the pyridine ring (Compound 1e) can modulate activity, likely by influencing the electronic properties and orientation of the pyridine nitrogen, which may engage in additional interactions with the kinase.

-

Target Specificity: The nature and position of substituents can drastically alter the selectivity profile. For instance, aromatic substitutions (Compounds 2b and 2c) appear to favor CDK2 inhibition over Aurora A.

Targeted Signaling Pathways

This compound analogs, like many other pyrazole-based compounds, are often designed to target key signaling pathways implicated in cancer cell proliferation and survival. The two primary pathways of interest for this class of compounds are the Cyclin-Dependent Kinase (CDK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

CDK/Rb Signaling Pathway

CDKs are crucial regulators of the cell cycle. Their inhibition by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK/Rb pathway by this compound analogs.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

A Predictive Toxicological Profile of 5-pyridin-3-yl-2H-pyrazol-3-ylamine: An In-Depth Technical Guide for Preclinical Assessment

Disclaimer: This document provides a predictive toxicological assessment for 5-pyridin-3-yl-2H-pyrazol-3-ylamine. As of the date of this report, no specific, publicly available preclinical toxicity studies for this exact molecule have been identified. The information herein is extrapolated from data on structurally related aminopyrazole and pyridine-containing compounds and is intended to guide future research and risk assessment. All data and protocols should be considered illustrative.

Executive Summary

This compound is a heterocyclic amine containing both a pyrazole and a pyridine moiety. Such compounds are of significant interest in medicinal and agricultural chemistry due to their potential as bioactive molecules, including kinase inhibitors for treating conditions like cancer and inflammation[1][2]. This guide outlines a predictive preliminary toxicity assessment, drawing parallels from related chemical structures to anticipate its safety profile. Key areas of focus include acute toxicity, genotoxicity, and potential organ-specific effects. The provided experimental protocols and data tables are representative of standard toxicological assays and should serve as a framework for designing a formal preclinical safety evaluation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 149246-87-7 | BIOFOUNT[3] |

| Molecular Formula | C₈H₈N₄ | BIOFOUNT[3] |

| Molecular Weight | 160.17 g/mol | BIOFOUNT[3] |

| Appearance | (Predicted) White to off-white solid | General chemical knowledge |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol | General chemical knowledge |

Predictive Acute Toxicity Assessment

Based on safety data for related aminopyrazole compounds, this compound may possess acute oral toxicity and potential for skin and eye irritation.

Table 1: Predicted Acute Toxicity Profile and GHS Hazard Classifications (Extrapolated)

| Hazard Class | Predicted Classification | GHS Statement | Reference Compound(s) |

| Acute Oral Toxicity | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | 5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine (Acute Tox. 3), Pyrazol-3-ylamine (Acute Tox. 4)[4] |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Pyrazol-3-ylamine (Skin Corr. 1B)[4], 5-Methyl-2-pyridin-2-yl-2H-pyrazol-3-ylamine (Irritant)[5] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Pyrazol-3-ylamine (Eye Dam. 1)[4] |

Experimental Protocols for Toxicity Assessment

The following are standard protocols that should be employed to formally assess the toxicity of this compound.

-

Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50).

-

Methodology:

-

Cell Lines: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be used.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.

-

Viability Assessment: Cell viability is measured using an MTT or resazurin-based assay. Absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

-

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.

-

Methodology:

-

Strains: A standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix) should be used.

-

Exposure: The tester strains are exposed to various concentrations of the test compound on a minimal glucose agar plate.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Analysis: The number of revertant colonies (his+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level. A recent study on related pyrazolo[3,4-b]pyridine derivatives found no genotoxic effects in an Ames test at doses up to 5 mM, which provides a useful reference point[6].

-

-

Objective: To determine the acute oral toxicity (LD50) of the compound in a rodent model.

-

Methodology:

-

Animal Model: Female rats or mice are typically used.

-

Dosing: The compound is administered by oral gavage at sequential dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels. For a related compound, 3H-Pyrazol-3-one, the oral LD50 in rats was >2000 mg/kg bw, indicating low acute toxicity[7].

-

Visualizations: Workflows and Pathways

The following diagrams illustrate standard workflows and pathways relevant to the toxicological assessment of a novel chemical entity.

Caption: A typical workflow for in vitro toxicity screening.

Caption: Potential metabolic pathway leading to toxicity.

Conclusion and Recommendations

While this compound shows promise as a scaffold for drug development, its toxicological profile is currently unknown. Based on data from structurally similar compounds, it is prudent to anticipate moderate acute oral toxicity and potential for skin and eye irritation. A comprehensive preclinical safety assessment is mandatory before advancing this compound in any development pipeline. The immediate priorities should be to conduct a battery of in vitro tests, including cytotoxicity and genotoxicity assays, to establish a preliminary safety profile. Should the in vitro results be favorable, subsequent in vivo acute toxicity studies would be warranted to understand its systemic effects. Researchers are advised to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, to avoid direct contact[3].

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. bio-fount.com [bio-fount.com]

- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Notes and Protocols for 5-pyridin-3-yl-2H-pyrazol-3-ylamine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-pyridin-3-yl-2H-pyrazol-3-ylamine is a heterocyclic compound featuring both pyrazole and pyridine moieties.[1] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous compounds with diverse biological activities, including kinase inhibition.[2][3] Pyrazole-based compounds are known to act as bioisosteres of purines, enabling them to bind to the ATP-binding site of kinases and modulate their activity.[2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutic agents.[4][5]

These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against two important kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The methodologies described are standard in vitro assays widely used in drug discovery and development.

Target Kinases and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[6] In cancer, tumors exploit this pathway to ensure a blood supply for their growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[7]

VEGFR-2 signaling pathway and point of inhibition.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammation, UV radiation, and osmotic shock.[8] Activation of p38 MAPK by upstream kinases leads to the phosphorylation of numerous downstream substrates, including transcription factors and other kinases. This pathway plays a significant role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Pyridine-Substituted Pyrazole Compounds in Cancer Cell Line Studies

Disclaimer: Direct experimental data for the specific compound 5-pyridin-3-yl-2H-pyrazol-3-ylamine is limited in the public domain. The following application notes and protocols are based on published research for structurally related pyridine-containing pyrazole derivatives that exhibit anticancer properties. These notes are intended to serve as a guide for researchers and drug development professionals interested in this class of compounds.

Introduction